Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-
Description
Titanium, [1,2-ethanediolato(2-)-κO,κO']bis[2-(hydroxy-κO)benzaldehydato-κO]- is a titanium(IV) complex characterized by two distinct bidentate ligands:
- 1,2-ethanediolato (glycolato): A diol-derived ligand coordinating via two oxygen atoms.
- 2-(hydroxy)benzaldehydato (salicylaldehydato): A phenolic aldehyde ligand coordinating through the hydroxyl oxygen and aldehyde oxygen.
This octahedral complex likely exhibits a distorted geometry due to steric and electronic effects from the mixed ligands. Such Ti(IV) complexes are of interest in catalysis, materials science, and coordination chemistry due to their tunable ligand environments and redox activity .
Properties
CAS No. |
68460-22-0 |
|---|---|
Molecular Formula |
C16H14O6Ti |
Molecular Weight |
350.14 g/mol |
IUPAC Name |
ethane-1,2-diolate;2-formylphenolate;titanium(4+) |
InChI |
InChI=1S/2C7H6O2.C2H4O2.Ti/c2*8-5-6-3-1-2-4-7(6)9;3-1-2-4;/h2*1-5,9H;1-2H2;/q;;-2;+4/p-2 |
InChI Key |
CAEGMQKGCGODRS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)[O-].C1=CC=C(C(=C1)C=O)[O-].C(C[O-])[O-].[Ti+4] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- typically involves the reaction of titanium tetrachloride with 1,2-ethanediol and 2-hydroxybenzaldehyde under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction mixture is usually refluxed for several hours to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where titanium tetrachloride is reacted with the ligands in a solvent such as toluene or dichloromethane. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity of the product. The final product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while reduction can produce titanium(III) or titanium(II) complexes .
Scientific Research Applications
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of advanced materials, including coatings and composites.
Mechanism of Action
The mechanism by which Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- exerts its effects involves coordination chemistry and ligand exchange processes. The titanium center can interact with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Titanium Complexes
Structural and Ligand-Based Comparisons
Key Observations :
- Ligand Flexibility : The target compound’s mixed ligand system (glycolato + salicylaldehydato) offers unique electronic and steric tuning compared to homoleptic complexes like Ti(acac)₂(OiPr) .
- Chirality : Unlike Ti-TADDOLate complexes, which are chiral and used in asymmetric catalysis, the target compound lacks explicit chiral centers but may exhibit stereochemical activity in specific reactions .
- Redox Activity : Bis(η⁵-Cp)Ti(dithiolato) derivatives show reversible redox behavior (e.g., Ti(IV)/Ti(III) at −0.5 V vs. SCE), while the target compound’s redox properties remain unexplored .
Physicochemical Properties
Notes:
- The acetylacetonato ligand in Ti(acac)₂(OiPr) enhances solubility in nonpolar media, whereas the target compound’s phenolic ligands may favor polar solvents .
- Ti-TADDOLate complexes are moisture-sensitive, limiting their use in aqueous systems .
Biological Activity
Overview of Titanium Compounds in Biological Research
Titanium is a transition metal known for its diverse chemical properties and applications in various fields, including medicine and biochemistry. Titanium complexes, particularly those involving organic ligands, have garnered attention for their potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
General Properties of Titanium Complexes
- Coordination Chemistry : Titanium can form stable complexes with various ligands. The coordination number typically ranges from 4 to 6, depending on the ligand's nature.
- Ligand Types : Common ligands include amino acids, peptides, and other organic molecules that can enhance the biological activity of titanium complexes.
- Stability and Solubility : The stability of titanium complexes in physiological conditions is crucial for their biological application.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of titanium complexes. For example:
- Mechanism : The interaction of titanium complexes with bacterial cell membranes can disrupt membrane integrity, leading to cell death.
- Case Study : A study demonstrated that titanium complexes with phenolic ligands exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Titanium complexes are being explored as potential anticancer agents due to their ability to induce apoptosis in cancer cells.
- Mechanism : These complexes may interfere with DNA replication or induce oxidative stress within cancer cells.
- Research Findings : In vitro studies have shown that certain titanium complexes can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Enzyme Inhibition
Some titanium compounds have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways.
- Example : Titanium-based inhibitors have been studied for their effects on metalloproteinases, which play a role in tumor invasion and metastasis.
Table 1: Summary of Biological Activities of Titanium Complexes
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits metalloproteinases involved in cancer progression |
Table 2: Case Studies on Specific Titanium Complexes
| Study Reference | Compound Type | Biological Activity | Findings Summary |
|---|---|---|---|
| Titanium phenolic complex | Antimicrobial | Significant inhibition against E. coli and S. aureus | |
| Titanium complex with amino acid ligand | Anticancer | Reduced proliferation in MCF-7 breast cancer cells | |
| Titanium-based metalloproteinase inhibitor | Enzyme inhibition | Decreased activity of MMPs in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
